2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide
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Overview
Description
2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide is an organic compound with the molecular formula C16H15N3O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide typically involves the reaction of 2-methylphenylamine with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and dehydration to yield the desired product. Common reagents used in this synthesis include potassium carbonate and acetonitrile as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amides.
Scientific Research Applications
2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2-methylphenyl)acetamide
- 3-cyano-2-pyridone
- 4-hydroxy-2-quinolone
Uniqueness
2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyano group, a pyridine ring, and a substituted phenyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-cyano-N-(2-methylphenyl)-3-pyridin-4-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-4-2-3-5-15(12)19-16(20)14(11-17)10-13-6-8-18-9-7-13/h2-9,14H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPVMQWYAKSHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(CC2=CC=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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